tert-butyl 4-amino-1H-pyrrole-2-carboxylate
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Overview
Description
Tert-butyl 4-amino-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the pyrrole ring or the amino group.
Scientific Research Applications
Tert-butyl 4-amino-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives being studied. For example, in medicinal chemistry, it may interact with cellular receptors or enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-cyano-1H-pyrrole-1-carboxylate
- Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
- Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-amino-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its tert-butyl ester group provides steric hindrance, influencing its reactivity and interactions with other molecules. Additionally, the presence of the amino group allows for further functionalization and derivatization, making it a versatile compound in synthetic and medicinal chemistry.
Properties
CAS No. |
959750-80-2 |
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Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
tert-butyl 4-amino-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h4-5,11H,10H2,1-3H3 |
InChI Key |
YZPNXLIDSPYZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CN1)N |
Origin of Product |
United States |
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